1-phenyl-N-(pyridin-4-ylmethyl)methanesulfonamide

Description

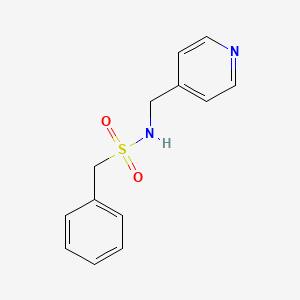

1-Phenyl-N-(pyridin-4-ylmethyl)methanesulfonamide (CAS: 2034506-58-4; molecular formula: C₁₇H₁₈N₄O₂S; molecular weight: 342.41 g/mol) is a sulfonamide derivative featuring a phenyl group attached to a methanesulfonamide backbone and a pyridin-4-ylmethyl substituent . Its structure is characterized by a sulfonamide (-SO₂NH-) linkage bridging the phenyl and pyridinylmethyl moieties.

Properties

IUPAC Name |

1-phenyl-N-(pyridin-4-ylmethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-18(17,11-13-4-2-1-3-5-13)15-10-12-6-8-14-9-7-12/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHYUCULUBVPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349960 | |

| Record name | 1-phenyl-N-(pyridin-4-ylmethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331847-60-0 | |

| Record name | 1-phenyl-N-(pyridin-4-ylmethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Phenyl-N-(pyridin-4-ylmethyl)methanesulfonamide, also known by its CAS number 331847-60-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.

This compound is characterized by its unique structure that combines a phenyl group with a pyridine moiety linked through a methanesulfonamide functional group. This structural arrangement is believed to contribute to its biological activities.

Molecular Formula

- Molecular Formula : C13H14N2O2S

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an inhibitor in cancer treatment and other therapeutic applications.

The compound's mechanism of action is primarily through the inhibition of specific protein interactions that are critical for cell proliferation and survival. It has been shown to interact with various kinases and receptors involved in cancer progression.

In Vitro Studies

A study conducted on the compound revealed significant inhibitory effects on cancer cell lines. The results indicated that this compound effectively reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 15.2 | Inhibition of growth |

| MCF7 | 12.8 | Induction of apoptosis |

This table summarizes the inhibitory concentration (IC50) values observed in two different cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

- Anticancer Activity : In a preclinical study, the compound was tested against human lung cancer cells (A549). The findings demonstrated that it inhibited cell proliferation significantly more than the control group.

- Kinase Inhibition : Further investigations into its mechanism revealed that it acts as a selective inhibitor for specific kinases associated with tumor growth, providing insights into its potential therapeutic applications.

Synthesis and Preparation

The synthesis of this compound involves several chemical reactions, typically starting from commercially available precursors. The general synthetic route includes:

- Formation of Pyridine Derivative : The initial step involves the synthesis of a pyridine derivative which is then reacted with phenylmethanesulfonamide.

- Purification : After the reaction, the product is purified using recrystallization or chromatography techniques to ensure high purity suitable for biological testing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-Cyclohexyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

- Structure : Features a cyclohexyl group and a benzene ring in place of the phenyl and methane groups in the target compound.

- Molecular Weight : 330.45 g/mol (C₁₈H₂₂N₂O₂S) .

- The benzene sulfonamide core may alter hydrogen-bonding patterns compared to the methane sulfonamide backbone .

N,N′-Bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium Dichloride Dihydrate

- Structure : Contains two pyridin-4-ylmethyl groups attached to a cyclohexane diammonium core.

- Key Differences: The diammonium charge and chloride counterions enable ionic interactions absent in the neutral target compound.

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

Physicochemical Properties

Key Observations :

Crystallographic and Hydrogen-Bonding Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.